molecular formula C11H18OSi B7992766 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene

1-(Trimethylsilyl)-2-methoxy-5-methylbenzene

Cat. No.: B7992766
M. Wt: 194.34 g/mol
InChI Key: AEYAHLBMFVWRDT-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-2-methoxy-5-methylbenzene is an organic compound characterized by the presence of a trimethylsilyl group attached to a benzene ring, which also contains methoxy and methyl substituents. This compound is notable for its unique structural features and its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene typically involves the introduction of a trimethylsilyl group to a benzene derivative. One common method is the reaction of 2-methoxy-5-methylbenzene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 2-methoxy-5-methylbenzene, aldehydes, acids, and various substituted benzene derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Trimethylsilyl)-2-methoxy-5-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene exerts its effects is primarily through its ability to act as a protecting group. The trimethylsilyl group can temporarily shield reactive sites on a molecule, allowing for selective reactions to occur at other positions. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses .

Comparison with Similar Compounds

Uniqueness: 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic organic chemistry for the development of new materials and pharmaceuticals .

Properties

IUPAC Name

(2-methoxy-5-methylphenyl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18OSi/c1-9-6-7-10(12-2)11(8-9)13(3,4)5/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYAHLBMFVWRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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